molecular formula C4H7Br2F B1456886 1,4-Dibromo-2-fluorobutane CAS No. 112464-88-7

1,4-Dibromo-2-fluorobutane

Cat. No.: B1456886
CAS No.: 112464-88-7
M. Wt: 233.9 g/mol
InChI Key: BMCLXWHPEBSQRQ-UHFFFAOYSA-N
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Description

1,4-Dibromo-2-fluorobutane is an organic reagent and building block . It has a molecular weight of 233.9 and a molecular formula of C4H7Br2F .


Synthesis Analysis

Dibromoalkane synthesis by dibromination is a common method for producing compounds like this compound . The combination of DMSO and oxalyl bromide is a highly efficient brominating reagent for various alkenes, alkynes, and ketones .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the canonical SMILES string: C(CBr)C(CBr)F . The InChI string representation is: InChI=1S/C4H7Br2F/c5-2-1-4(7)3-6/h4H,1-3H2 .

Scientific Research Applications

Nuclear Magnetic Resonance Studies

1,4-Dibromo-2-fluorobutane has been the subject of nuclear magnetic resonance (NMR) investigations. For instance, a comprehensive NMR study on a related compound, 2-Chloro-1,4-dibromo-1,2,2-trifluorobutane, was conducted to determine its chemical shifts and coupling constants, which are crucial for understanding molecular structures and interactions (Hinton & Jaques, 1975).

Synthesis and Reactions

Research has focused on the synthesis of compounds involving this compound and its derivatives. For instance, the study by Paleta et al. (2000) detailed the synthesis and nucleophilic reactions of compounds like 3-Chloro-2-fluorobut-2-en-4-olide, starting from a dibromo-difluoroethane compound (Paleta, Volkov, & Hetflejš, 2000).

Gas-Phase Studies

The compound has also been studied in its gaseous state. Trætteberg et al. (2001) investigated the structure, conformations, and internal hydrogen bonding of 4-Fluorobutanol, a structurally similar compound, in the gas phase using electron diffraction and ab initio calculations (Trætteberg et al., 2001).

Electrochemical Reduction Studies

Electrochemical behavior of this compound and related compounds has been a topic of interest as well. Pritts and Peters (1995) used cyclic voltammetry and controlled-potential electrolysis to study the electrochemical reduction of various 1,4-dihalobutanes at carbon cathodes, leading to a range of products (Pritts & Peters, 1995).

Vibrational Spectroscopy Studies

Vibrational spectroscopy has been applied to study the properties of compounds similar to this compound. For example, Crowder and Koger (1975) analyzed the vibrational spectra of 2-fluorobutane in various states, providing insights into molecular vibrations and conformation-dependent characteristics (Crowder & Koger, 1975).

Mechanism of Action

Properties

IUPAC Name

1,4-dibromo-2-fluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7Br2F/c5-2-1-4(7)3-6/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCLXWHPEBSQRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C(CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Br2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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